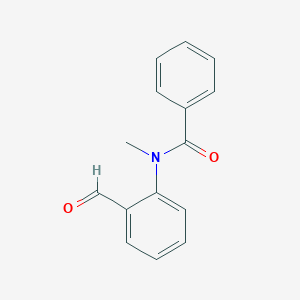
N-(2-Formylphenyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Formylphenyl)-N-methylbenzamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)-N-methylbenzamide typically involves the reaction of 2-formylbenzoic acid with N-methylaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Formylphenyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-Carboxybenzamide.
Reduction: 2-Hydroxybenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(2-Formylphenyl)-N-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Formylphenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways . The compound’s ability to undergo electrophilic substitution also allows it to participate in reactions that alter the structure and function of biological macromolecules.
Comparison with Similar Compounds
N-(2-Formylphenyl)-N-methylbenzamide can be compared with other similar compounds, such as:
N-(2-Formylphenyl)-N-methylcinnamamide: Similar structure but with a cinnamamide moiety, leading to different reactivity and applications.
N-(2-Formylphenyl)-N-methylbenzenesulfonamide: Contains a sulfonamide group, which imparts different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62295-27-6 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(2-formylphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C15H13NO2/c1-16(14-10-6-5-9-13(14)11-17)15(18)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
BNAKZUUMXDLWJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















